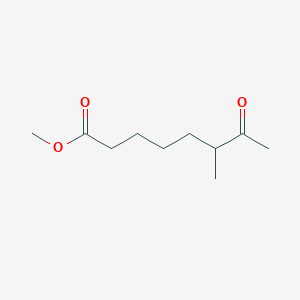
2-(4-Chloro-2-sulfamoylphenoxy)acetamide
Descripción general
Descripción
2-(4-Chloro-2-sulfamoylphenoxy)acetamide (2-CSPA) is a synthetic sulfonamide compound that has been widely used in scientific research. It is a derivative of acetamide that has been modified with a chlorine atom and a sulfonamide group. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Mecanismo De Acción
2-(4-Chloro-2-sulfamoylphenoxy)acetamide is believed to act as an antimicrobial agent by inhibiting bacterial growth. It does this by binding to the active sites of bacterial enzymes, preventing them from functioning properly. This disruption of bacterial metabolism can lead to the death of the bacteria. It has also been proposed that 2-(4-Chloro-2-sulfamoylphenoxy)acetamide may act as an immunomodulator, by modulating the activity of the immune system.
Efectos Bioquímicos Y Fisiológicos
2-(4-Chloro-2-sulfamoylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as anti-tumor activity. It has also been found to have antioxidant and anti-allergenic properties. In addition, 2-(4-Chloro-2-sulfamoylphenoxy)acetamide has been found to have a protective effect on the cardiovascular system, by reducing the risk of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chloro-2-sulfamoylphenoxy)acetamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is also easy to synthesize and isolate. Furthermore, it is stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. 2-(4-Chloro-2-sulfamoylphenoxy)acetamide is not soluble in organic solvents, and it is also not very soluble in water.
Direcciones Futuras
There are a number of possible future directions for research on 2-(4-Chloro-2-sulfamoylphenoxy)acetamide. One possible area of research is to explore the effects of 2-(4-Chloro-2-sulfamoylphenoxy)acetamide on other types of bacteria, such as Gram-negative bacteria. Another possible area of research is to investigate the effects of 2-(4-Chloro-2-sulfamoylphenoxy)acetamide on other physiological systems, such as the endocrine system. Additionally, research could be done to explore the potential of 2-(4-Chloro-2-sulfamoylphenoxy)acetamide as an immunomodulator. Finally, research could be conducted to explore the potential of 2-(4-Chloro-2-sulfamoylphenoxy)acetamide as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-sulfamoylphenoxy)acetamide has been used in a variety of scientific research applications. It has been used in studies of the effects of sulfonamides on bacterial metabolism, as well as in the study of the effects of sulfonamides on the immune system. It has also been used in the study of the effects of sulfonamides on cancer cells, and in the study of the effects of sulfonamides on the cardiovascular system.
Propiedades
IUPAC Name |
2-(4-chloro-2-sulfamoylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4S/c9-5-1-2-6(15-4-8(10)12)7(3-5)16(11,13)14/h1-3H,4H2,(H2,10,12)(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBHPMMJFNCREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-sulfamoylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1431728.png)
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1431729.png)


![3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1431738.png)


![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)